3-Cyano-5-(3-methylphenyl)phenol
Description
3-Cyano-5-(3-methylphenyl)phenol is a phenolic derivative characterized by a benzene ring substituted with a cyano (-CN) group at position 3 and a 3-methylphenyl group at position 5. Its molecular formula is C₁₄H₁₁NO, with a molecular weight of 209.25 g/mol. The cyano group is electron-withdrawing, which influences the phenol’s acidity and reactivity, while the 3-methylphenyl substituent adds steric bulk and hydrophobicity.
Properties
IUPAC Name |
3-hydroxy-5-(3-methylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-3-2-4-12(5-10)13-6-11(9-15)7-14(16)8-13/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRUCULUPFVIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684613 | |
| Record name | 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-92-5 | |
| Record name | 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(3-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(3-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-Cyano-5-(3-methylphenyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological processes, including enzyme activity and receptor binding .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Cyano-5-(3-methylphenyl)phenol with structurally related compounds from the literature:
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The -CN group in the target compound reduces electron density on the aromatic ring, enhancing phenol acidity (lower pKa) compared to 3-Amino-5-methyl phenol, where the -NH₂ group donates electrons . Halogen Effects: 3-Fluoro-5-methylphenyl isocyanate and (3-amino-5-fluorophenyl)methanol incorporate fluorine, which is moderately electron-withdrawing. This contrasts with the -CH₃ group in the target compound, which is weakly electron-donating.
Q & A
Q. What synthetic methods are most effective for producing 3-Cyano-5-(3-methylphenyl)phenol with high purity?
- Methodological Answer : The compound can be synthesized via ipso-hydroxylation of arylboronic acids , which offers high efficiency and environmental compatibility, yielding >85% purity (GC-verified) . Alternatively, Suzuki-Miyaura cross-coupling introduces the 3-methylphenyl group to a pre-functionalized phenolic backbone. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures removal of byproducts. Critical quality control includes melting point analysis (75–80°C) and GC-MS to confirm absence of unreacted precursors .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
¹H NMR (δ 6.8–7.4 ppm for aromatic protons; δ 9.2 ppm for phenolic -OH) and ¹³C NMR (δ 115–120 ppm for C≡N) confirm substitution patterns . - High-Performance Liquid Chromatography (HPLC) :
Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (<2%) . - Fourier-Transform Infrared Spectroscopy (FT-IR) :
Identifies key functional groups: -OH (3200–3400 cm⁻¹), C≡N (2220–2240 cm⁻¹), and aromatic C-H (3050 cm⁻¹) .
Advanced Research Questions
Q. How does the 3-methylphenyl substituent influence electrophilic aromatic substitution (EAS) reactivity compared to simpler phenol derivatives?
- Methodological Answer : The electron-donating 3-methyl group enhances EAS at the para position relative to the hydroxyl group, while the cyano group (meta to -OH) deactivates the ring. Kinetic studies using nitration (HNO₃/H₂SO₄) show a 40% yield of para-nitro derivatives at 25°C, compared to 70% for phenol. Competing oxidation to quinones under acidic conditions necessitates temperature control (<40°C) and in situ UV-Vis monitoring (λ = 400 nm for quinone formation) .
Q. What experimental designs resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:
- Buffer Optimization : Use 50 mM phosphate buffer (pH 7.4) to stabilize enzyme conformation .
- Redox Control : Add 1 mM ascorbate to prevent auto-oxidation of phenolic groups during prolonged incubations .
- Dose-Response Validation : Apply Hill slope analysis to distinguish specific binding (Hill coefficient ≈1) from non-specific interactions .
Q. How can researchers optimize reaction conditions for nitrile group reduction using design of experiments (DoE)?
- Methodological Answer : A Central Composite Rotatable Design (CCRD) evaluates variables:
- Catalyst loading (5–15% Pd/C), H₂ pressure (1–5 atm), and temperature (50–100°C).
- Responses include conversion efficiency (GC-MS) and amine yield (HPLC).
Statistical analysis identifies optimal conditions (e.g., 10% Pd/C, 3 atm H₂, 80°C), achieving 75% conversion without over-reduction byproducts .
Critical Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
